molecular formula C25H34N2O5 B12709861 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(3-hydroxypropyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- CAS No. 192575-90-9

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(3-hydroxypropyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Cat. No.: B12709861
CAS No.: 192575-90-9
M. Wt: 442.5 g/mol
InChI Key: IJCXSYFOPRLLCZ-LWSSLDFYSA-N
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Description

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(3-hydroxypropyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-: is a complex organic compound with a unique structure that includes multiple hydroxyl groups and phenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(3-hydroxypropyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves several steps, including the formation of the diazepinone ring and the introduction of hydroxyl and phenylmethyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the diazepinone ring or the phenylmethyl groups, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s hydroxyl groups and phenylmethyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways. It can be used as a probe to investigate the activity of specific enzymes or as a substrate in biochemical assays.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties make it suitable for use in specialized industrial processes.

Mechanism of Action

The mechanism of action of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(3-hydroxypropyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and phenylmethyl groups play a crucial role in these interactions, allowing the compound to bind to active sites and modulate biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2H-1,3-Diazepin-2-one derivatives: These compounds share the core diazepinone structure but differ in the substituents attached to the ring.

    Hydroxypropyl derivatives: Compounds with similar hydroxypropyl groups but different core structures.

    Phenylmethyl derivatives: Compounds with phenylmethyl groups attached to different core structures.

Uniqueness

The uniqueness of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(3-hydroxypropyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- lies in its combination of functional groups and stereochemistry. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

192575-90-9

Molecular Formula

C25H34N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis(3-hydroxypropyl)-1,3-diazepan-2-one

InChI

InChI=1S/C25H34N2O5/c28-15-7-13-26-21(17-19-9-3-1-4-10-19)23(30)24(31)22(18-20-11-5-2-6-12-20)27(25(26)32)14-8-16-29/h1-6,9-12,21-24,28-31H,7-8,13-18H2/t21-,22-,23+,24+/m1/s1

InChI Key

IJCXSYFOPRLLCZ-LWSSLDFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CCCO)CCCO)CC3=CC=CC=C3)O)O

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CCCO)CCCO)CC3=CC=CC=C3)O)O

Origin of Product

United States

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